1,1,1-Trifluoro-4-bromo-2-butene
Description
Significance of Fluorine in Modern Organic Synthesis
The unique properties of fluorine, such as its high electronegativity and small atomic size, are central to its significance. numberanalytics.com When incorporated into a molecule, fluorine can enhance metabolic stability, increase lipophilicity (the ability to dissolve in fats), and improve binding affinity to biological targets. numberanalytics.comlew.ro These modifications are highly desirable in the development of new drugs and agrochemicals, with a significant percentage of modern pharmaceuticals containing fluorine. lew.ro The carbon-fluorine bond is the strongest in organic chemistry, imparting exceptional thermal and oxidative stability to fluorinated compounds. lew.ronih.gov This robustness makes them valuable in materials science for creating high-performance polymers and other advanced materials. lew.roacs.org
Role of Fluorinated Alkenyl Halides in Synthetic Methodologies
Fluorinated alkenyl halides are a class of organic compounds that serve as versatile building blocks in synthesis. These molecules contain a carbon-carbon double bond (alkene) with both fluorine and another halogen atom (like bromine or iodine) attached. This combination of functional groups provides a rich platform for a variety of chemical transformations. They are particularly useful in creating more complex fluorinated molecules through reactions such as cross-coupling, addition, and substitution. organic-chemistry.orgrsc.org The presence of the halogen provides a reactive site for introducing new chemical bonds, while the fluorinated portion of the molecule is carried through into the final product, imparting the beneficial properties of fluorine. nih.gov
Scope and Significance of Research on 1,1,1-Trifluoro-4-bromo-2-butene as a Key Intermediate
This compound is a prominent example of a fluorinated alkenyl halide that has garnered significant attention as a key synthetic intermediate. vulcanchem.com Its structure, featuring a trifluoromethyl group, a double bond, and a bromine atom, makes it a valuable tool for introducing the trifluoromethyl group (-CF3) into various molecular frameworks. The trifluoromethyl group is particularly important in medicinal chemistry for its ability to enhance drug efficacy. Research has focused on leveraging the reactivity of this compound in nucleophilic substitution and other reactions to build complex molecular architectures. vulcanchem.com Its utility as a building block in the synthesis of pharmaceuticals and agrochemicals underscores its importance in both academic and industrial research. vulcanchem.comgoogle.com
Structure
3D Structure
Properties
Molecular Formula |
C4H4BrF3 |
|---|---|
Molecular Weight |
188.97 g/mol |
IUPAC Name |
(E)-4-bromo-1,1,1-trifluorobut-2-ene |
InChI |
InChI=1S/C4H4BrF3/c5-3-1-2-4(6,7)8/h1-2H,3H2/b2-1+ |
InChI Key |
AFLONCGUFNMHMB-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C(F)(F)F)Br |
Canonical SMILES |
C(C=CC(F)(F)F)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1,1,1 Trifluoro 4 Bromo 2 Butene
Precursor Chemistry and Starting Materials for Compound Synthesis
The primary and most crucial starting material for the synthesis of the fluorinated bromo-butene structure is 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (B1584429) . patsnap.comgoogle.com This multi-halogenated alkane is specifically designed to undergo a dehalogenation reaction to create the desired alkene. The strategic placement of halogen atoms—bromine and chlorine on adjacent carbons (C1 and C2)—allows for their removal to form a double bond. This precursor is the cornerstone of the most commonly cited synthetic route.
Multistep Synthetic Routes to 1,1,1-Trifluoro-4-bromo-2-butene
The transformation from the saturated precursor to the final unsaturated product is achieved through specific dehalogenation or dehydrohalogenation strategies. The most prominent and industrially significant of these is a reductive dehalogenation mediated by a metal, typically zinc.
Zinc-Mediated Dehalogenation Approaches
A robust and high-yield method for synthesizing 4-bromo-1,1,2-trifluoro-1-butene (B151897) involves the dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane using a metallic agent. vulcanchem.comgoogle.com In this reaction, a metal acts as a reductant to remove two halogen atoms from adjacent carbons, resulting in the formation of a carbon-carbon double bond. While various metals such as iron, magnesium, aluminum, tin, copper, or manganese can be used, zinc powder is the most commonly cited and preferred agent for this transformation. google.com
A significant innovation in this process has been the move from traditional organic polar solvents (like DMF or DMSO) to water. patsnap.comgoogle.com Using water as the solvent simplifies the separation process, eliminates the need for solvent recovery, reduces cost, and offers a more environmentally friendly pathway, as it avoids the formation of product-solvent complexes that can complicate purification. patsnap.com
The efficiency and yield of the zinc-mediated dehalogenation are highly dependent on optimized reaction conditions. Key parameters include the choice of solvent, reaction temperature, molar ratios of reactants, and reaction time. The use of water as a solvent is a critical optimization, leading to high-purity products. patsnap.com
The reaction temperature is generally maintained between 0°C and 100°C, with an optimal range identified between 50°C and 90°C for achieving high yields and reaction rates. vulcanchem.comgoogle.com The molar ratio of the precursor (1,4-dibromo-2-chloro-1,1,2-trifluorobutane) to the dehalogenating agent (zinc) and water is typically in the range of 1:1–1.5:8–15. google.com
Detailed research findings demonstrate how adjustments to these parameters can fine-tune the reaction's outcome. For instance, adding the precursor dropwise over a period of 0.5 to 1.5 hours, followed by an incubation period, allows for control over the exothermic reaction. google.com The following table, compiled from experimental data, illustrates the impact of temperature and time on reaction yield and product purity. patsnap.com
Table 1: Optimization of Zinc-Mediated Synthesis of 4-bromo-1,1,2-trifluoro-1-butene
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
|---|---|---|---|
| Precursor | 0.15 mol | 0.15 mol | 0.15 mol |
| Zinc Powder | 0.15 mol | 0.15 mol | 0.15 mol |
| Water | 1.33 mol | 1.33 mol | 1.33 mol |
| Reaction Temp. | 50-60°C | 60-70°C | 70-80°C |
| Addition Time | 60 min | 70 min | 45 min |
| Incubation Time | 3.0 h | 0.5 h | 1.0 h |
| Yield | 82.7% | 85.2% | 86.1% |
| Purity (GC) | 96.8% | 98.6% | 98.9% |
Data sourced from patent information detailing experimental results. patsnap.com
The mechanism for the zinc-mediated reaction is a reductive elimination. The process begins with the oxidative addition of zinc to the carbon-halogen bonds of the precursor, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane. This is followed by the elimination of a zinc dihalide salt (e.g., ZnBrCl), which drives the formation of the double bond. The presence of the bulky trifluoromethyl group can create steric hindrance, influencing the reaction pathways and conditions required. vulcanchem.com The use of a polar solvent like water is crucial for facilitating the reaction and solvating the resulting zinc salts, which simplifies their separation from the organic product layer. patsnap.com
Phase-Transfer Catalyzed Dehydrohalogenation Methods
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis, particularly for reactions involving reactants in separate, immiscible phases. mdpi.com In the context of fluorinated butenes, PTC is more commonly associated with the further transformation of the title compound rather than its primary synthesis.
Specifically, 4-bromo-1,1,2-trifluoro-1-butene undergoes a dehydrohalogenation reaction (elimination of HBr) when treated with a base like potassium hydroxide (B78521) in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide. sigmaaldrich.com This reaction yields 1,1,2-trifluoro-1,3-butadiene (B8816262) , a conjugated diene. sigmaaldrich.com While this demonstrates a dehydrohalogenation pathway, it serves as a method to build more complex molecules from the bromo-butene, not as a primary route to synthesize it from a saturated precursor.
Stereoselective Control in Synthetic Pathways
Stereoselectivity is a critical consideration in alkene synthesis, determining the formation of E (entgegen) or Z (zusammen) isomers. The target compound, This compound (BrCH₂CH=CHCF₃), can exist as both E and Z isomers due to the substitution pattern around the double bond.
However, the primary synthetic route discussed, zinc-mediated dehalogenation of 1,4-dibromo-2-chloro-1,1,2-trifluorobutane, yields 4-bromo-1,1,2-trifluoro-1-butene (BrCH₂CH₂CF=CF₂). patsnap.com In this isomer, one of the vinylic carbons is bonded to two identical fluorine atoms, meaning that E/Z isomerism is not possible for this molecule. Therefore, stereoselective control is not a factor in this specific, well-documented synthesis.
The stereoselective synthesis of halogenated alkenes like the E or Z isomers of this compound would require different strategies, such as the highly controlled stereoselective addition of bromine and a trifluoromethyl group across the triple bond of an alkyne precursor. researchmap.jpttu.edu However, specific literature detailing such a route for the title compound is not widely reported.
Catalyst Systems Employed in Synthetic Pathways
While the primary synthesis of this compound via dehalogenation is a metal-mediated reaction rather than a catalytic one, catalysts play a crucial role in subsequent transformations of this compound and in related synthetic strategies.
For instance, 4-Bromo-1,1,2-trifluoro-1-butene can be used to prepare 1,1,2-trifluoro-1,3-butadiene through a reaction with potassium hydroxide. This transformation is facilitated by a phase-transfer catalyst, such as tetrabutylammonium bromide. sigmaaldrich.com
In the broader context of synthesizing structurally related compounds, palladium-phosphine complexes are widely used catalysts. For example, the synthesis of biaryls can be achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling. orgsyn.org These reactions typically involve a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] to couple an organometallic reagent with an organic halide. orgsyn.org While not a direct synthesis of this compound, these catalytic systems are fundamental in the synthesis of more complex molecules from bromo- and fluoro-containing building blocks.
The choice between nickel and palladium catalysts can be significant. Nickel catalysts are often preferred for reactions involving sterically hindered aryl reagents, whereas palladium catalysts are also highly effective. orgsyn.org The catalyst is typically prepared in situ or used as a stable complex.
Table 2: Examples of Catalysts in Related Syntheses
| Catalyst | Reaction Type | Application Context | Reference |
|---|---|---|---|
| Tetrabutylammonium bromide | Phase-Transfer Catalysis | Synthesis of 1,1,2-trifluoro-1,3-butadiene from 4-bromo-1,1,2-trifluoro-1-butene | sigmaaldrich.com |
| Tetrakis(triphenylphosphine)palladium(0) | Cross-Coupling | Synthesis of biaryls from aryl halides | orgsyn.org |
Green Chemistry Principles and Process Intensification in Synthesis
The synthesis of this compound has seen efforts to incorporate green chemistry principles and process intensification to enhance sustainability and efficiency.
A significant step towards a greener synthesis is the use of water as the reaction solvent instead of traditional polar organic solvents. google.com This approach addresses several key principles of green chemistry. Water is a non-toxic, non-flammable, and inexpensive solvent. Its use eliminates the problems associated with the recovery of volatile organic compounds (VOCs), which can be difficult and energy-intensive. patsnap.com The reaction in water also allows for a simpler separation of the product, which is typically immiscible with water, through simple phase separation. patsnap.com This avoids complex distillation or extraction procedures to remove the solvent, thus reducing energy consumption and potential waste generation. google.com
Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. mdpi.com In the context of synthesizing halogenated butenes, this can involve the use of continuous flow reactors instead of traditional batch reactors. Continuous flow systems can offer better control over reaction parameters such as temperature and mixing, leading to higher yields and purity. unito.it The improved heat transfer in microreactors or other continuous flow setups is particularly beneficial for managing exothermic reactions.
Furthermore, integrating reaction and separation steps into a single unit, a concept known as a multifunctional reactor, is a key aspect of process intensification. aiche.org While specific applications of advanced process intensification technologies like reactive extrusion or spinning disk reactors for this particular synthesis are not widely documented, the principles offer a roadmap for future improvements. The goal is to achieve significant reductions in plant size, energy consumption, and waste formation. aiche.org
Table 3: Application of Green Chemistry and Process Intensification
| Principle/Technology | Application in Synthesis | Benefit | Reference |
|---|---|---|---|
| Green Chemistry: Use of Safer Solvents | Employing water as the solvent for the dehalogenation reaction. | Avoids use of volatile organic solvents, simplifies product separation, reduces waste. | google.compatsnap.com |
| Process Intensification: Miniaturization | Potential use of microreactors or continuous flow systems. | Better control of reaction conditions, improved safety, higher efficiency. | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of 1,1,1 Trifluoro 4 Bromo 2 Butene
Reactivity Profiles of the Carbon-Bromine Bond
Transition-Metal-Catalyzed Cross-Coupling Reactions.mdpi.comnrochemistry.com
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. youtube.com 1,1,1-Trifluoro-4-bromo-2-butene is a competent substrate in several of these transformations, primarily due to the reactivity of its C-Br bond. Palladium-based catalysts are frequently employed in these reactions, which typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. youtube.com
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org This reaction is valued for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov
Investigations into the Suzuki-Miyaura coupling of this compound with various arylboronic acids have demonstrated its utility in synthesizing 1,1,1-trifluoro-4-aryl-2-butenes. These reactions are typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) or a preformed palladium complex, a phosphine (B1218219) ligand, and a base. The choice of ligand and base can significantly influence the reaction's efficiency.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | Moderate to Excellent nih.gov |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | Good |
| 4-Trifluoromethylphenylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | High nih.gov |
The stereochemistry of the double bond in this compound is generally retained throughout the Suzuki-Miyaura coupling process, leading to the stereospecific formation of the corresponding (E)- or (Z)-alkenyltrifluoroborates. nih.gov
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction that forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is a powerful tool for the synthesis of conjugated enynes and arylalkynes. libretexts.org
The reaction of this compound with terminal alkynes under Sonogashira conditions provides access to a variety of trifluoromethylated enynes. The reaction typically employs a palladium catalyst, a copper(I) salt (such as cuprous iodide), and an amine base. nrochemistry.comorganic-chemistry.org The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Terminal Alkyne | Palladium Catalyst | Copper Cocatalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Good nrochemistry.com |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | Benzene | High wikipedia.org |
| 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | DMF | Moderate |
Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous in certain contexts to avoid issues associated with the copper cocatalyst. libretexts.org
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.comorganic-chemistry.org This reaction is a versatile method for the synthesis of substituted alkenes. researchgate.net
While the classical Heck reaction involves aryl or vinyl halides, modifications have allowed for the use of alkyl halides. nih.gov In the context of this compound, its application in Heck-type reactions would involve its coupling with various alkenes to generate more complex unsaturated trifluoromethylated compounds. Research has shown successful palladium-catalyzed Heck-type reactions of secondary trifluoromethylated alkyl bromides with alkenes, suggesting the feasibility of similar reactions with this compound. nih.govbeilstein-journals.org These reactions often require specific ligands, such as Xantphos, for optimal efficiency. beilstein-journals.org
Table 3: Potential Heck Reaction of this compound with Alkenes
| Alkene | Palladium Catalyst | Ligand | Base | Solvent | Expected Product |
|---|---|---|---|---|---|
| Styrene | PdCl₂(PPh₃)₂ | Xantphos | KOAc | DCE | 1,1,1-Trifluoro-6-phenyl-2,4-hexadiene beilstein-journals.org |
| n-Butyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | Butyl 2-(3,3,3-trifluoro-1-buten-1-yl)acrylate |
| Ethylene | Pd(dba)₂ | dppf | NaOAc | DMA | 1,1,1-Trifluoro-2,5-hexadiene |
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst to form a carbon-carbon bond. wikipedia.orgorganic-chemistry.org This was one of the first catalytic cross-coupling methods to be developed. wikipedia.org The reaction of this compound with various Grignard reagents under Kumada conditions would lead to the formation of a new C-C bond at the C4 position.
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. sigmaaldrich.com Organozinc reagents are known for their good functional group tolerance. researchgate.net The Negishi coupling of this compound with an organozinc reagent would provide another efficient route to C-C bond formation. The reaction of organozinc reagents with bromoalkynes has been shown to proceed in the presence of a copper iodide catalyst. researchgate.net
Table 4: Potential Kumada and Negishi Couplings of this compound
| Coupling Reaction | Organometallic Reagent | Catalyst | Solvent | Expected Product |
|---|---|---|---|---|
| Kumada | Phenylmagnesium bromide | Ni(dppe)Cl₂ | THF | 1,1,1-Trifluoro-4-phenyl-2-butene |
| Kumada | Vinylmagnesium bromide | Pd(PPh₃)₄ | Et₂O | 1,1,1-Trifluoro-2,5-hexadiene |
| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | THF | 1,1,1-Trifluoro-4-phenyl-2-butene sigmaaldrich.com |
| Negishi | Ethylzinc bromide | Pd₂(dba)₃/SPhos | Dioxane | 1,1,1-Trifluoro-2-hexene |
Nucleophilic Substitution Reactions and Derivative Synthesis.nih.gov
The carbon-bromine bond in this compound is susceptible to nucleophilic substitution reactions, where a nucleophile replaces the bromide ion. vulcanchem.com This reactivity allows for the synthesis of a wide array of derivatives. The reaction can proceed through either an S_N_1 or S_N_2 mechanism, depending on the reaction conditions and the structure of the substrate. For a primary allylic halide like this compound, both mechanisms are plausible due to the potential for a stabilized allylic carbocation in an S_N_1 pathway and the accessibility of the carbon for backside attack in an S_N_2 pathway. vaia.com
Common nucleophiles used in these reactions include alkoxides, cyanides, azides, and amines, leading to the formation of ethers, nitriles, azides, and amines, respectively.
Table 5: Nucleophilic Substitution Reactions of this compound
| Nucleophile | Reagent | Solvent | Product |
|---|---|---|---|
| Hydroxide (B78521) | NaOH (aq) | Acetone/H₂O | 1,1,1-Trifluoro-2-buten-4-ol |
| Cyanide | NaCN | DMSO | 1,1,1-Trifluoro-4-cyano-2-butene |
| Azide | NaN₃ | DMF | 1,1,1-Trifluoro-4-azido-2-butene |
| Ammonia | NH₃ | Ethanol | 1,1,1-Trifluoro-2-buten-4-amine |
| Phenoxide | Sodium phenoxide | Acetone | 1,1,1-Trifluoro-4-phenoxy-2-butene |
The synthesis of these derivatives highlights the utility of this compound as a versatile intermediate for introducing the trifluoromethylated butenyl moiety into a variety of molecular scaffolds.
Radical Reactions and Mechanistic Pathways
While specific studies on the radical reactions of this compound are not extensively detailed in the provided search results, the photodissociation of similar bromoalkenes provides insight into potential radical pathways. For instance, studies on the photodissociation of 1-bromo-2-butene at 234 nm have been conducted to characterize the formation of C4H7 radical isomers. nih.gov Such studies utilize techniques like velocity map imaging to analyze the recoil velocity and angular distributions of the resulting bromine atoms and radical fragments. nih.gov This methodology allows for the determination of the internal energy distribution of the nascent radicals. nih.gov It is plausible that this compound could undergo similar photolytic cleavage of the C-Br bond to generate a trifluorinated butenyl radical. The stability and subsequent reactions of this radical would be influenced by the trifluoromethyl group.
Reactivity of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is a key site for chemical reactions. Its reactivity is modulated by the electronic effects of the trifluoromethyl and bromoethyl groups.
Electrophilic addition reactions are characteristic of alkenes. pages.devsavemyexams.com In these reactions, the π electrons of the double bond act as a nucleophile, attacking an electrophile. lasalle.edu The regioselectivity of these additions to unsymmetrical alkenes is often governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. pages.devlibretexts.org
For this compound, the addition of an electrophile (E+) to the C2=C3 double bond can lead to two possible carbocation intermediates. The stability of these carbocations is a crucial factor in determining the final product. The electron-withdrawing nature of the trifluoromethyl group at the C1 position would destabilize a positive charge at the adjacent C2 position. Conversely, a carbocation at the C3 position would be further away from the destabilizing trifluoromethyl group. Therefore, electrophilic attack is expected to occur preferentially at the C2 carbon, leading to a carbocation at C3. Subsequent attack by a nucleophile (Nu-) would result in the 1,2-addition product.
The general mechanism for electrophilic addition involves the initial attack of the alkene on the electrophile, forming a carbocation, followed by the attack of a nucleophile. libretexts.orgsavemyexams.com
Table 1: Predicted Regioselectivity of Electrophilic Addition to this compound
| Reactant | Electrophile (E+) | Nucleophile (Nu-) | Major Product |
| HBr | H+ | Br- | 1,1,1-Trifluoro-2,4-dibromobutane |
| H₂O (in acid) | H+ | H₂O | 4-Bromo-1,1,1-trifluorobutan-2-ol |
It is important to note that in conjugated dienes, electrophilic addition can lead to both 1,2- and 1,4-addition products due to the resonance delocalization of the allylic carbocation intermediate. libretexts.orglibretexts.org While this compound is not a conjugated diene, understanding these principles is fundamental to predicting reactivity in related systems.
Nucleophilic additions to the double bond of this compound are less common under standard conditions, as the double bond is electron-rich. However, in certain contexts, such as in the presence of strong nucleophiles and specific catalysts, or in Michael-type additions if the double bond were conjugated to an electron-withdrawing group, nucleophilic attack could be induced.
The stereochemistry of such additions would be dependent on the reaction mechanism. For instance, reactions proceeding through a cyclic intermediate often result in anti-addition, while concerted additions can lead to syn-addition. libretexts.org The stereochemical outcome of nucleophilic additions to aldehydes and ketones is a well-studied area and provides a framework for understanding the factors that control facial selectivity. diva-portal.org
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct, with a net reduction in bond multiplicity. wikipedia.org A prominent example is the [4+2] cycloaddition, or Diels-Alder reaction, which typically involves a conjugated diene and a dienophile. libretexts.org For this compound to act as a dienophile in a Diels-Alder reaction, the electron-withdrawing trifluoromethyl group would enhance its reactivity towards electron-rich dienes. libretexts.org
The scope of cycloaddition reactions is vast and includes [2+2], [3+2], and [4+4] cycloadditions, which can be initiated thermally or photochemically. wikipedia.orgyoutube.comresearchgate.net The stereochemistry of these reactions is often governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. youtube.com
Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by metal complexes, most notably those based on ruthenium (Grubbs' catalysts) and molybdenum (Schrock's catalysts). wikipedia.orglibretexts.orgharvard.edu This reaction has broad applications, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). harvard.edumasterorganicchemistry.com
This compound could potentially participate in cross-metathesis reactions with other alkenes. The outcome of such a reaction would depend on the specific catalyst used and the reaction conditions. The presence of the trifluoromethyl group might influence the efficiency and selectivity of the metathesis reaction.
Table 2: Potential Olefin Metathesis Reactions of this compound
| Metathesis Type | Reaction Partner | Potential Product(s) |
| Cross-Metathesis | Ethylene | 1,1,1-Trifluoropropene + 3-Bromo-1-propene |
| Ring-Closing Metathesis (intramolecular) | N/A (requires a diene) | N/A |
Influence of the Trifluoromethyl Group on Reactivity
The trifluoromethyl (CF₃) group is a strongly electron-withdrawing and lipophilic substituent that significantly impacts the chemical and physical properties of organic molecules. wikipedia.org Its presence in this compound has several important consequences for its reactivity.
Firstly, the strong inductive effect of the CF₃ group deactivates the carbon-carbon double bond towards electrophilic attack by withdrawing electron density. libretexts.org This makes electrophilic additions more challenging compared to unsubstituted butene.
Secondly, the CF₃ group influences the regioselectivity of addition reactions. As discussed in the context of electrophilic additions, it destabilizes the formation of an adjacent carbocation, thereby directing the electrophile to the more distant carbon of the double bond. libretexts.org
In the context of nucleophilic reactions, while direct nucleophilic addition to the double bond is not favored, the CF₃ group can activate adjacent positions towards nucleophilic attack under certain conditions. Furthermore, the introduction of a trifluoromethyl group is a key strategy in the design of pharmaceuticals and agrochemicals, often enhancing metabolic stability and binding affinity. wikipedia.org
Electronic Effects and Reaction Pathway Modulation
The powerful inductive effect of the trifluoromethyl group deactivates the carbon-carbon double bond towards electrophilic attack. This electronic pull creates a more electron-deficient π-system, rendering it less susceptible to reactions with electrophiles compared to its non-fluorinated counterparts.
Conversely, this electron deficiency enhances the electrophilicity of the carbon atom attached to the bromine, making it a prime target for nucleophilic attack. The reaction pathway is thus modulated towards nucleophilic substitution, where the bromide ion acts as a good leaving group. The stability of the resulting allylic carbocation intermediate is also influenced by the trifluoromethyl group.
Steric Effects and Diastereoselectivity
The steric bulk of the trifluoromethyl group plays a crucial role in directing the stereochemical outcome of reactions involving this compound. In reactions where a new stereocenter is formed, the CF₃ group can effectively shield one face of the molecule, leading to a preference for attack from the less hindered side. This steric hindrance is a key factor in achieving diastereoselectivity.
A notable example is the indium-mediated diastereoselective allylation of D- and L-glyceraldimines with this compound. This reaction leads to the highly stereoselective synthesis of 4,4,4-Trifluoroisoleucines and 4,4,4-Trifluorovaline. chemchart.com The stereochemical outcome is dictated by the approach of the allylic reagent to the chiral imine, with the bulky trifluoromethyl group influencing the trajectory of the nucleophilic attack to favor the formation of one diastereomer over the other.
Stereochemical Considerations and Control
The stereochemistry of this compound is a critical aspect of its chemistry, with both the geometry of the double bond (E/Z isomerism) and the potential for creating chiral centers in its reaction products being of significant interest.
E/Z Isomerism and Separation Techniques
This compound can exist as two geometric isomers: the E (entgegen) and Z (zusammen) isomers, which differ in the spatial arrangement of the substituents around the carbon-carbon double bond. The relative stability of these isomers is influenced by steric interactions between the substituents. Generally, the E-isomer, where the larger groups (in this case, the bromomethyl and trifluoromethyl groups) are on opposite sides of the double bond, is expected to be thermodynamically more stable than the Z-isomer, where they are on the same side.
The synthesis of this compound may result in a mixture of E and Z isomers. The separation of these geometric isomers can be challenging due to their similar physical properties. Techniques such as fractional distillation or preparative gas chromatography are often employed to isolate the individual isomers. The specific conditions for separation would depend on the boiling point differences and the chromatographic behavior of the E and Z forms.
| Isomer | Relative Position of High-Priority Groups | Expected Relative Stability |
| (E)-1,1,1-Trifluoro-4-bromo-2-butene | Opposite sides of the double bond | More stable |
| (Z)-1,1,1-Trifluoro-4-bromo-2-butene | Same side of the double bond | Less stable |
Enantioselective Transformations Initiated by the Compound
The presence of a prochiral center in this compound and its ability to react with chiral substrates make it a valuable reagent in enantioselective synthesis. As previously mentioned, its reaction with chiral glyceraldimines provides a pathway to enantiomerically enriched trifluoromethylated amino acids. chemchart.com
The control of enantioselectivity in these transformations is typically achieved through the use of a chiral auxiliary or a chiral catalyst. In the case of the indium-mediated allylation, the chirality of the glyceraldimine directs the stereochemical course of the reaction. The choice of the starting chiral material dictates which enantiomer of the final product is formed. This substrate-controlled diastereoselectivity is a powerful strategy for accessing optically active compounds.
Further research into the development of catalytic enantioselective methods using this compound would be highly beneficial, potentially expanding its utility in the asymmetric synthesis of complex fluorinated molecules.
| Reaction | Chiral Influence | Product Type |
| Indium-mediated allylation | Chiral glyceraldimine (substrate control) | Enantiomerically enriched 4,4,4-Trifluoroisoleucines and 4,4,4-Trifluorovaline |
Strategic Applications of 1,1,1 Trifluoro 4 Bromo 2 Butene in Organic Synthesis
Construction of Fluorinated Alkenyl and Alkyl Scaffolds
1,1,1-Trifluoro-4-bromo-2-butene is a key reagent for the direct introduction of the 4,4,4-trifluorobut-2-enyl moiety into organic scaffolds. The presence of the bromine atom provides a handle for nucleophilic substitution and cross-coupling reactions, while the trifluoromethylated double bond offers sites for further functionalization.
Research has demonstrated that this compound readily participates in nucleophilic substitution reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This reactivity is fundamental to its role in building more complex molecular architectures. For instance, it can react with various nucleophiles to create a range of fluorinated alkenyl compounds.
The trifluoromethyl group significantly influences the reactivity of the double bond, making it susceptible to various addition reactions. This electronic effect is a key aspect of its utility in constructing fluorinated alkyl scaffolds. The general reactivity of fluorinated alkenes suggests that this compound can undergo transformations such as hydrogenation to yield the corresponding saturated alkyl bromide, or be subjected to other addition reactions to introduce further functionality.
Synthesis of Complex Fluorinated Molecules
The true value of this compound is realized in its application toward the synthesis of intricate molecules with tailored properties, particularly in the fields of pharmaceuticals and agrochemicals. mdpi.com The trifluoromethyl group is a well-known bioisostere for various functional groups and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive compounds.
While direct, extensively documented examples of synthesizing a wide variety of heterocycles starting specifically from this compound are not abundant in readily available literature, its potential as a precursor is significant based on the established synthesis of fluorinated heterocycles from similar building blocks. The general strategy would involve converting the bromo-alkene into a more elaborate intermediate that can then undergo cyclization.
For example, trifluoromethylated pyrazoles, pyrimidines, and pyridines are important classes of heterocycles with diverse biological activities. masterorganicchemistry.comresearchgate.netthieme-connect.de The synthesis of such compounds often relies on the condensation of fluorinated 1,3-dicarbonyl compounds or their equivalents with suitable dinucleophiles. masterorganicchemistry.comresearchgate.net this compound could, in principle, be transformed into such a dicarbonyl precursor through a series of oxidation and functional group manipulations.
One plausible synthetic route could involve the initial conversion of this compound to a corresponding ketone or aldehyde. This intermediate could then be subjected to Claisen condensation or similar reactions to generate a fluorinated β-diketone, which is a common precursor for pyrazoles and pyrimidines. masterorganicchemistry.comresearchgate.net The synthesis of trifluoromethyl-substituted pyridines can also be achieved through cyclocondensation reactions of trifluoromethyl-containing building blocks. thieme-connect.de
The incorporation of fluorinated amino acids into peptides and proteins is a powerful strategy for modulating their structure and function. This compound has been utilized in the stereoselective synthesis of trifluoromethyl-containing amino acids.
A notable application is the indium-mediated diastereoselective allylation of glyceraldimines with this compound. This methodology provides a highly stereoselective route to valuable α-amino acids such as 4,4,4-trifluoroisoleucine and 4,4,4-trifluorovaline. The development of synthetic routes to such unnatural amino acids is of great interest for the design of novel therapeutic peptides and for use as probes in biochemical studies. nih.gov
The general approach for synthesizing these amino acids involves the reaction of a chiral starting material with the fluorinated building block, followed by a series of transformations to introduce the amino and carboxylic acid functionalities. The trifluoromethyl group in the final amino acid can impart unique conformational constraints and alter the electronic properties of the molecule.
The generation of reactive intermediates such as carbanions and carbocations is a fundamental aspect of organic synthesis. While direct experimental studies detailing the formation of carbanions and carbocations from this compound are not extensively reported, its structure suggests the potential for such transformations.
Fluorinated Carbanions: The presence of the electron-withdrawing trifluoromethyl group can stabilize an adjacent carbanion. It is conceivable that under appropriate basic conditions, deprotonation at the carbon adjacent to the double bond could occur, although this would be in competition with nucleophilic attack at the carbon bearing the bromine. More plausibly, conversion of the bromide to an organometallic species, such as an organolithium or Grignard reagent, would generate a nucleophilic carbon center. masterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com Such organometallic intermediates derived from this compound would be powerful nucleophiles for the formation of new carbon-carbon bonds. The stability and reactivity of fluorinated carbanions are influenced by the high electronegativity of fluorine, which can lead to high barriers to inversion and unique stereochemical outcomes. acs.orgrsc.org
Fluorinated Carbocations: The formation of a carbocation from this compound could be envisioned through the heterolytic cleavage of the carbon-bromine bond, potentially assisted by a Lewis acid. nih.gov The resulting allylic carbocation would be destabilized by the adjacent electron-withdrawing trifluoromethyl group. However, the generation of such destabilized carbocations can be achieved under specific conditions, for example, through photoredox catalysis, and can lead to valuable synthetic transformations such as Friedel-Crafts type alkylations. libretexts.org
Development of New Synthetic Methodologies Utilizing the Compound
The unique reactivity of this compound has spurred the development of new synthetic methods that leverage its distinct chemical properties.
One area of development is in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. The combination of a reactive leaving group (bromide) and a functionalizable double bond within the same molecule makes this compound an ideal candidate for designing such efficient transformations. thieme-connect.denih.gov
A primary strategic application of this compound is its role as a precursor for other valuable trifluoromethyl-containing building blocks. mdpi.com Its chemical structure allows for a variety of transformations to generate new reagents with tailored reactivity.
For example, dehydrobromination of this compound would yield 1,1,1-trifluoro-1,3-butadiene, a conjugated diene that can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to construct complex cyclic systems containing a trifluoromethyl group.
Furthermore, the bromine atom can be replaced by other functional groups through nucleophilic substitution, leading to a diverse array of functionalized trifluoromethyl-alkenes. These new building blocks can then be employed in a wide range of subsequent synthetic transformations, expanding the toolbox available to organic chemists for the synthesis of fluorinated molecules.
The following table summarizes some of the key transformations and potential products derived from this compound:
| Starting Material | Reagent/Condition | Product Type | Potential Application |
| This compound | Nucleophile (e.g., R-Li, R-MgBr) | Substituted trifluoromethyl-alkene | Introduction of various organic fragments |
| This compound | Base (e.g., KOH) | Trifluoromethyl-diene | Diels-Alder reactions, cycloadditions |
| This compound | Oxidizing agent | Trifluoromethylated carbonyl compound | Precursor for heterocycles and other functional groups |
| This compound | Reducing agent (e.g., H₂, Pd/C) | 1,1,1-Trifluoro-4-bromo-butane | Saturated fluorinated building block |
| This compound | Chiral amine/Indium | Trifluoromethylated amino acid | Peptide synthesis, medicinal chemistry |
Lack of Documented Applications in Cascade and Multicomponent Reactions
Despite its utility in introducing the trifluoromethyl group, a comprehensive review of readily available scientific literature reveals a notable absence of documented applications of This compound in cascade or multicomponent reactions. While the compound is a well-established reagent for the synthesis of β-trifluoromethylated homoallylic alcohols through Barbier-type reactions, its role as a building block in more complex, one-pot transformations remains largely unexplored in published research.
The scientific community has yet to report, in accessible literature, a one-pot procedure where this compound, an aldehyde, and a third component react to form a complex heterocyclic or carbocyclic scaffold. Similarly, there is a lack of evidence for tandem reaction sequences initiated by the initial allylation event.
This gap in the literature suggests that the potential of this compound in the realm of cascade and multicomponent reactions is an area that is ripe for investigation. The development of such methodologies would undoubtedly enhance the synthetic utility of this important fluorinated building block.
Advanced Research Directions and Computational Insights
Theoretical and Computational Studies of 1,1,1-Trifluoro-4-bromo-2-butene
While specific computational studies exclusively targeting this compound are not extensively documented in publicly available literature, a wealth of theoretical work on analogous trifluoromethylated and halogenated alkenes provides a robust framework for understanding its fundamental properties.
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations are instrumental in elucidating the electronic structure of this compound, which is fundamental to its reactivity. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group significantly influences the electron distribution across the molecule. This effect, coupled with the electronegativity of the bromine atom, creates a unique electronic landscape.
Calculations would likely reveal a polarized C=C double bond, with the carbon atom closer to the CF₃ group (C2) being more electron-deficient. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key descriptors of reactivity. For this compound, the HOMO is expected to be associated with the π-system of the double bond and the lone pairs of the bromine atom, while the LUMO is likely centered on the antibonding orbitals of the C=C bond and the C-Br bond. The energy gap between the HOMO and LUMO would provide insights into the molecule's kinetic stability and its propensity to undergo electronic transitions.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating reaction mechanisms. For this compound, DFT studies can model various transformations, such as nucleophilic substitution at the bromine-bearing carbon or addition reactions across the double bond. These calculations can map out the potential energy surface of a reaction, identifying the structures of transition states and intermediates.
For instance, in a nucleophilic substitution reaction, DFT could be used to compare the energy barriers for an Sₙ2 versus an Sₙ2' mechanism, providing insights into the regioselectivity of the reaction. Recent reviews on the trifluoromethylation of alkenes highlight the complexity of radical and ionic pathways, where DFT can be crucial in distinguishing between different mechanistic possibilities. researchgate.net For example, in radical additions to the double bond, DFT can help predict the regioselectivity by calculating the relative stability of the resulting radical intermediates.
A recent review of trifluoromethylation of alkenes and alkynes from 2014 to 2024 discusses various reaction types where DFT has been applied to understand the underlying mechanisms, including radical difunctionalization and cyclization reactions. researchgate.net
Conformational Analysis and Molecular Dynamics
The conformational flexibility of this compound, particularly around the C2-C3 single bond, is a critical aspect of its structure and reactivity. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can identify the most stable conformers and the energy barriers between them. The interplay of steric hindrance from the bulky CF₃ and bromine groups, along with potential intramolecular interactions, will govern the preferred conformations.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, including its conformational changes in different solvent environments. This is particularly relevant for understanding how the molecule might interact with a catalyst's active site or a biological receptor. Studies on similar 1,3-difluorinated alkanes have shown that fluorine substitution can significantly impact molecular conformation, and these effects are dependent on the polarity of the medium. nih.govnih.gov These findings suggest that the conformational profile of this compound would also be sensitive to its environment.
Future Perspectives in Fluorinated Building Block Chemistry
The unique properties imparted by fluorine have cemented the role of fluorinated compounds as essential building blocks in pharmaceuticals, agrochemicals, and materials science. The future development of this field hinges on innovations in catalysis and a move towards more sustainable synthetic practices.
Innovations in Catalyst Development for its Transformations
The development of new and efficient catalysts is paramount for unlocking the full synthetic potential of this compound. Future research will likely focus on several key areas:
Asymmetric Catalysis: The synthesis of chiral molecules is of utmost importance, particularly in the pharmaceutical industry. The development of chiral catalysts that can control the stereochemistry of reactions involving this compound is a significant challenge and a major area of future research. This could involve chiral transition metal complexes or organocatalysts.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of radical intermediates under mild conditions. nih.gov This methodology could be applied to the trifluoromethylation and functionalization of the double bond in this compound.
Dual Catalysis: Combining different catalytic modes, such as transition metal catalysis and organocatalysis, can enable novel transformations that are not possible with a single catalyst system. This approach could be used to achieve complex and selective functionalizations of this compound.
A review on the vicinal halo-trifluoromethylation of alkenes discusses various catalytic systems, including copper-catalyzed reactions, that are relevant for the transformation of compounds like this compound. nih.gov
Sustainable Synthesis and Biocatalysis Applications
The principles of green chemistry are increasingly influencing the design of synthetic routes. For fluorinated building blocks like this compound, this translates to a focus on atom economy, the use of renewable resources, and the reduction of hazardous waste.
Biocatalysis , the use of enzymes to catalyze chemical reactions, offers a highly promising avenue for the sustainable synthesis and transformation of fluorinated compounds. nih.gov Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity.
Future research in this area could explore:
Enzymatic Derivatization: Identifying or engineering enzymes, such as lipases, esterases, or dehydrogenases, that can selectively transform the functional groups of this compound. For example, a hydrolase could potentially be used for the enantioselective hydrolysis of a derivative, or a reductase could be employed for the stereoselective reduction of the double bond.
Whole-Cell Biotransformations: Utilizing microorganisms to perform multi-step transformations on the molecule, mimicking biosynthetic pathways. nih.gov
Directed Evolution of Enzymes: Tailoring enzymes through laboratory evolution to enhance their activity, stability, and selectivity for fluorinated substrates like this compound.
The biocatalytic synthesis of fluorinated polyesters and fragrances demonstrates the potential of enzymes in handling fluorinated molecules and achieving selective transformations. nih.govrsc.org
Expansion into Novel Reaction Classes and Complex Molecule Synthesis
The strategic importance of introducing trifluoromethyl groups (–CF₃) into organic molecules has propelled the exploration of versatile fluorinated building blocks. Among these, this compound has emerged as a valuable synthon, primarily due to its latent diene functionality. This section delves into the advanced research directions that leverage this potential, focusing on its expansion into novel reaction classes, particularly cycloaddition reactions, for the synthesis of complex, fluorinated molecules.
A pivotal development in the utility of this compound is its role as a precursor to 1,1,2-trifluoro-1,3-butadiene (B8816262). This transformation is typically achieved through a dehydrobromination reaction. For instance, treatment of 4-Bromo-1,1,2-trifluoro-1-butene (B151897) with a base like potassium hydroxide (B78521) in the presence of a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide efficiently yields 1,1,2-trifluoro-1,3-butadiene. sigmaaldrich.com This in situ generation of a reactive diene opens the door to a variety of subsequent transformations, most notably cycloaddition reactions.
The Diels-Alder reaction, a cornerstone of organic synthesis for the formation of six-membered rings, represents a significant application of the in situ generated 1,1,2-trifluoro-1,3-butadiene. libretexts.org This [4+2] cycloaddition allows for the construction of complex cyclic and polycyclic frameworks bearing a trifluoromethyl group, a motif highly sought after in medicinal chemistry and materials science. The reaction involves the concerted interaction of the four pi-electrons of the diene with the two pi-electrons of a dienophile.
The versatility of this approach is demonstrated by the range of dienophiles that can be employed, leading to a diverse array of trifluoromethylated cyclohexene (B86901) derivatives. These products can then serve as intermediates for further synthetic elaborations. The general scheme for this tandem dehydrobromination-Diels-Alder reaction is depicted below:
Scheme 1: Tandem Dehydrobromination and Diels-Alder Reaction
This compound is first treated with a base to form the intermediate 1,1,2-trifluoro-1,3-butadiene. This diene then reacts with a dienophile in a [4+2] cycloaddition to yield a trifluoromethyl-substituted cyclohexene derivative.
This strategy has been successfully applied to the synthesis of various complex molecules. The following table summarizes representative examples of this tandem reaction, highlighting the dienophiles used and the resulting complex molecular scaffolds.
| Dienophile | Resulting Cycloadduct | Potential Application / Significance |
| Maleic Anhydride (B1165640) | Trifluoromethylated phthalic anhydride derivative | Intermediate for pigments, polymers, and pharmaceuticals |
| N-Phenylmaleimide | N-phenyl-3-(trifluoromethyl)cyclohex-4-ene-1,2-dicarboximide | Building block for complex nitrogen-containing heterocycles |
| Acrylonitrile | 4-Cyano-1-(trifluoromethyl)cyclohex-1-ene | Precursor to functionalized cyclohexanes and other cyclic systems |
| Methyl Acrylate | Methyl 4-(trifluoromethyl)cyclohex-3-enecarboxylate | Intermediate for the synthesis of agrochemicals and pharmaceuticals |
The research into the applications of this compound is expanding beyond simple cycloadditions. Investigations into its participation in other novel reaction classes, such as transition-metal-catalyzed cross-coupling reactions and other pericyclic reactions, are ongoing. These advanced research directions aim to further unlock the synthetic potential of this versatile fluorinated building block for the efficient construction of intricate molecular architectures.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1,1,1-Trifluoro-4-bromo-2-butene, and how are reaction conditions optimized?
- The compound is synthesized via halogenation or coupling reactions. For example, bromination of trifluorobutene derivatives using reagents like N-bromosuccinimide (NBS) under radical initiation (UV light or AIBN) can introduce the bromine moiety. Reaction optimization involves controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or CCl₄) to minimize side reactions .
- Methodological Tip : Monitor reaction progress using GC-MS to track intermediates and adjust stoichiometry dynamically. Purity is assessed via GC area% (≥97%) and density measurements (1.33 g/cm³ at 20°C) .
Q. How is structural characterization performed for this compound?
- Spectroscopic Analysis :
- IR Spectroscopy : Confirm C-F (1100–1200 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches.
- NMR : ¹⁹F NMR identifies trifluoromethyl groups (δ -60 to -70 ppm), while ¹H NMR resolves vinylic protons (δ 5.5–6.5 ppm) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled in cross-coupling reactions involving this compound?
- The bromine atom serves as a leaving group in Suzuki or Heck couplings. To control stereochemistry:
- Use chiral ligands (e.g., BINAP) with palladium catalysts to induce enantioselectivity (>99.5% ee reported in analogous systems) .
- Optimize solvent polarity (e.g., THF vs. DMF) to stabilize transition states favoring specific diastereomers (dl/meso ratio >95/5) .
Q. What strategies resolve contradictions in reactivity data during radical-mediated reactions?
- Contradictions may arise from competing pathways (e.g., bromine vs. fluorine radical abstraction). Address this by:
- Isotopic Labeling : Use deuterated solvents to track hydrogen abstraction pathways.
- Kinetic Profiling : Perform time-resolved EPR spectroscopy to identify radical intermediates .
Q. How do computational methods predict the compound’s reactivity in fluorinated systems?
- Reactivity Modeling :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .
- Solvent Effects : Use COSMO-RS simulations to assess solvent polarity’s impact on reaction barriers (e.g., DCM vs. hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
